Methyl 3-formyl-2-methylbenzoate
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Overview
Description
Methyl 3-formyl-2-methylbenzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring substituted with a formyl group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . Another method includes the use of diazomethane, where 3-formyl-2-methylbenzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
Industrial production of this compound typically follows the esterification route due to its efficiency and scalability. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 3-carboxy-2-methylbenzoic acid.
Reduction: 3-hydroxymethyl-2-methylbenzoate.
Substitution: Methyl 3-nitro-2-methylbenzoate, methyl 3-chloro-2-methylbenzoate, methyl 3-sulfo-2-methylbenzoate.
Scientific Research Applications
Methyl 3-formyl-2-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can interact with biological molecules . The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 3-formyl-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the methyl group at the second position, resulting in different reactivity and biological properties.
Methyl 3-formylbenzoate: Lacks the methyl group at the second position, affecting its chemical behavior and applications.
Methyl 3-nitro-2-methylbenzoate: Contains a nitro group instead of a formyl group, leading to distinct chemical and biological activities.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 3-formyl-2-methylbenzoate |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-6H,1-2H3 |
InChI Key |
AGDBBPRKQJRCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C=O |
Origin of Product |
United States |
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